

WAY-327131 synthesis and characterization

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Compound of Interest

Compound Name: WAY-327131

Cat. No.: B12387957

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An in-depth technical guide on the synthesis and characterization of **WAY-327131** is currently not feasible due to the limited publicly available information. Despite extensive searches through scientific literature, chemical databases, and patent filings, specific details regarding its synthesis, comprehensive characterization, and biological signaling pathways remain elusive.

WAY-327131 is identified by the CAS Number 725695-33-0 and has the molecular formula $C_{16}H_{16}F_3N_3O_2$. While it is available from several chemical suppliers for research purposes, the detailed synthetic procedures and in-depth analytical data required for a comprehensive technical guide are not disclosed in publicly accessible documents.

General Information

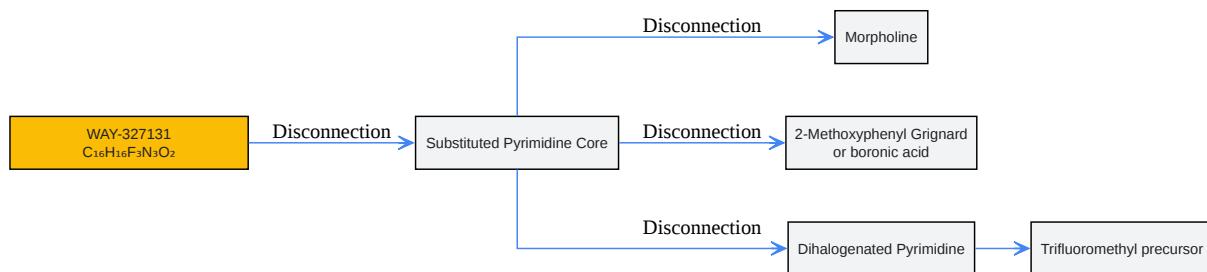
Parameter	Value
IUPAC Name	4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
CAS Number	725695-33-0
Molecular Formula	$C_{16}H_{16}F_3N_3O_2$
Molecular Weight	339.31 g/mol
Purity (typical)	>98%

Synthesis

A detailed, step-by-step synthesis protocol for **WAY-327131** is not available in the public domain. The synthesis would likely involve the construction of the substituted pyrimidine core followed by the attachment of the morpholine and methoxyphenyl moieties. A possible retrosynthetic analysis is presented below, though this is a theoretical pathway and has not been experimentally verified from available literature.

Retrosynthetic Pathway Analysis

This diagram illustrates a hypothetical disconnection approach for the synthesis of **WAY-327131**.



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Caption: Hypothetical retrosynthetic pathway for **WAY-327131**.

Characterization

Comprehensive characterization data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not publicly available. For researchers obtaining this compound, the following characterization methods would be recommended.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve ~5-10 mg of **WAY-327131** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Expected signals would correspond to the protons on the morpholine ring, the pyrimidine ring, the methoxyphenyl group, and the methoxy group.
- ^{13}C NMR: Dissolve ~20-30 mg of the compound in the chosen deuterated solvent. Acquire a proton-decoupled ^{13}C NMR spectrum. The spectrum should show distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl group.
- ^{19}F NMR: Dissolve ~5-10 mg of the compound in a suitable solvent. A proton-decoupled ^{19}F NMR spectrum will confirm the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of **WAY-327131** in a suitable solvent (e.g., acetonitrile or methanol). Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

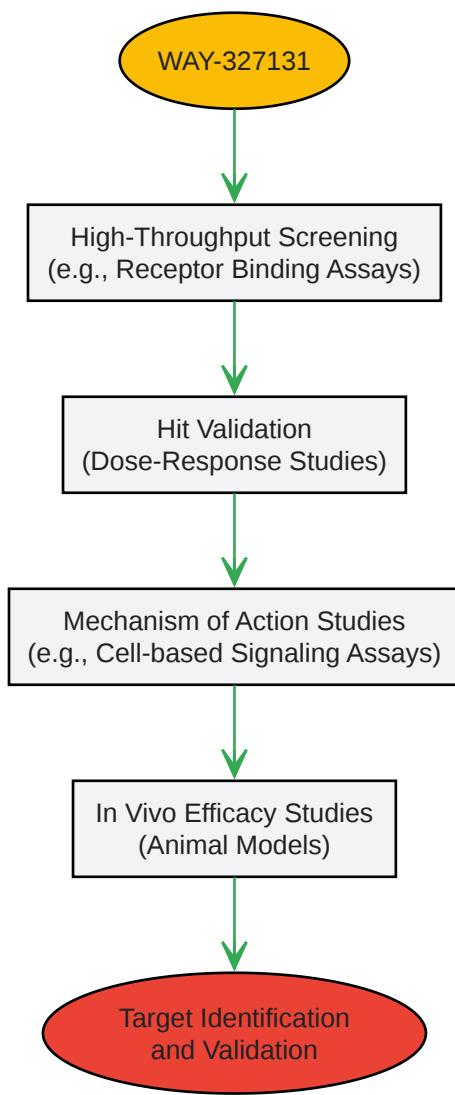
- Prepare a KBr pellet containing a small amount of **WAY-327131** or analyze as a thin film from a solvent cast on a salt plate. Acquire the spectrum to identify characteristic functional group vibrations, such as C-O, C-N, C-F, and aromatic C-H stretches.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways modulated by **WAY-327131** is not detailed in the available literature. Based on its structural motifs, which are common in neurologically active compounds, it may interact with neurotransmitter receptors, such as serotonin or dopamine receptors. However, without experimental data, its biological targets and mechanism of action remain speculative.

Experimental Workflow for Target Identification

The following workflow could be employed to identify the biological targets of **WAY-327131**.



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Caption: General workflow for identifying the biological target of a novel compound.

In conclusion, while **WAY-327131** is commercially available for research, the lack of published synthesis and characterization data prevents the creation of a detailed technical guide. Researchers interested in this compound would need to perform the synthesis and characterization independently or rely on the information provided by chemical suppliers.

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